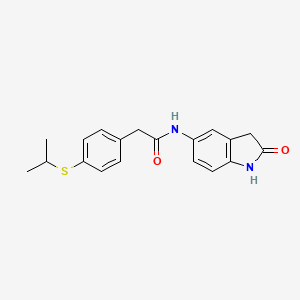

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-12(2)24-16-6-3-13(4-7-16)9-18(22)20-15-5-8-17-14(10-15)11-19(23)21-17/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYKQQBWCJEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the isopropylthio phenyl intermediate: This step involves the reaction of a phenyl compound with isopropylthiol under suitable conditions to introduce the isopropylthio group.

Coupling with oxoindolinyl acetamide: The intermediate is then coupled with 2-oxoindolin-5-yl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxoindolinyl group can be reduced to form corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core functional groups:

Key Observations:

Functional Group Diversity: The target compound incorporates a 2-oxoindolin group, which is absent in the thiazolidinone-containing analog from . The latter’s thiazolidinone ring (with imino and methyl substituents) may enhance hydrogen bonding or enzyme inhibition, as seen in antimicrobial agents . In contrast, 3-chloro-N-phenyl-phthalimide () lacks an acetamide backbone but features a phthalimide core, which is critical in polymer chemistry due to its thermal stability .

Molecular Weight and Complexity: The thiazolidinone analog (409.54 g/mol) is significantly larger than the target compound (340.44 g/mol), likely due to its additional methyl and dimethylphenyl groups. This increased bulk may reduce bioavailability compared to the target .

Sulfur Chemistry: Both the target compound and the thiazolidinone analog contain sulfur, but in distinct roles.

Pharmacological and Industrial Relevance

- Its isopropylthio group could modulate pharmacokinetics by improving solubility or target binding .

- Thiazolidinone Analog: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities. The imino group in this compound may confer selectivity toward bacterial enzymes or inflammatory mediators .

- Phthalimide Derivative: Used as a monomer in polyimide synthesis, this compound highlights the divergence between biologically active acetamides and industrially relevant phthalimides .

Biological Activity

2-(4-(Isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory treatments. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the following molecular formula:

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

This compound features an isopropylthio group, which is known to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings indicate that it exhibits significant cytotoxicity, particularly against breast and colon cancer cells.

-

Cell Lines Tested :

- MCF7 (breast carcinoma)

- HT-29 (colon carcinoma)

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell cycle progression.

-

IC50 Values :

- The half-maximal inhibitory concentration (IC50) values for MCF7 and HT-29 cells were found to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.2 |

| HT-29 | 4.8 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent.

-

Mechanism :

- The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, mediating inflammation.

-

Experimental Models :

- Studies conducted on rat models demonstrated that administration of this compound significantly reduced carrageenan-induced paw edema, a common assay for assessing anti-inflammatory activity.

Study 1: Antiproliferative Effects

In a study published in Cancer Letters, researchers investigated the effects of various derivatives of indolinone compounds on cancer cell growth. The results indicated that this compound significantly inhibited tumor growth in vivo using xenograft models.

Study 2: Inflammation Reduction

A separate investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced inflammation markers in serum and tissue samples from treated rats compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.